

basic properties of CAY10505 inhibitor

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Compound of Interest

Compound Name:	CAY10505
Cat. No.:	B1684643

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CAY10505 Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the core properties of **CAY10505**, a potent and selective inhibitor of Phosphoinositide 3-kinase γ (PI3K γ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, physicochemical properties, and experimental applications.

Core Properties and Mechanism of Action

CAY10505 is a small molecule inhibitor that exhibits high selectivity for the γ isoform of PI3K.^[1] The primary mechanism of action involves the inhibition of the catalytic activity of PI3K γ , which plays a crucial role in inflammatory and immune responses. By blocking PI3K γ , **CAY10505** effectively suppresses downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, leading to a reduction in cellular processes such as proliferation, survival, and migration.^[2]

Physicochemical Properties

Property	Value	Reference
CAS Number	328960-84-5	[3]
Molecular Formula	C ₁₄ H ₈ FNO ₃ S	[3]
Molecular Weight	289.3 g/mol	[3]
Purity	≥98%	[3]
Formulation	A crystalline solid	[3]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml	

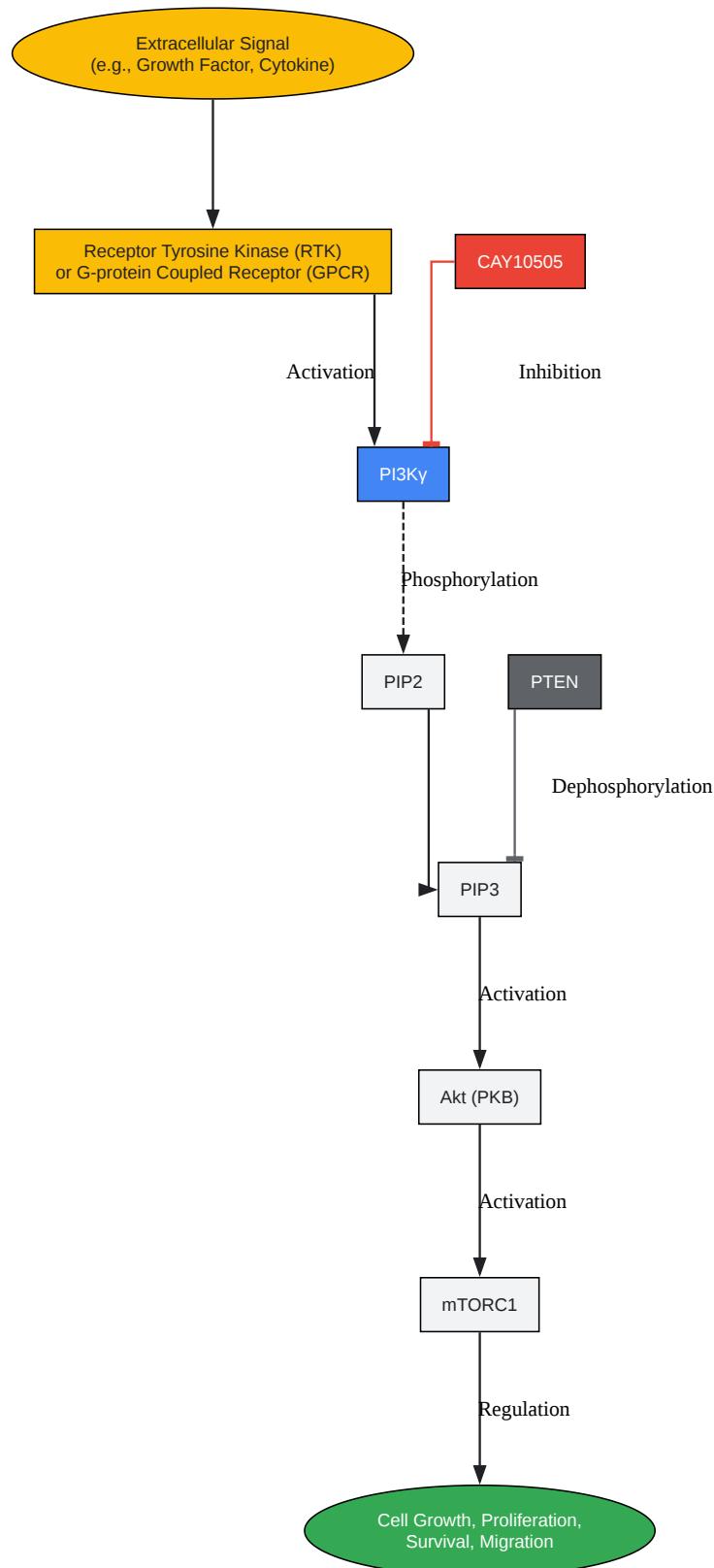
In Vitro Efficacy and Selectivity

CAY10505 has been demonstrated to be a potent inhibitor of PI3K γ with an IC₅₀ of 30 nM.[1] Its selectivity for the γ isoform is significantly higher compared to other PI3K isoforms.[1] Interestingly, when tested against a panel of 80 other kinases, **CAY10505** was found to also significantly inhibit casein kinase 2 (CK2) with an IC₅₀ of 20 nM.

Target	IC ₅₀	Reference
PI3K γ	30 nM	[1]
PI3K α	0.94 μ M	[1]
PI3K β	20 μ M	[1]
PI3K δ	20 μ M	[1]
Casein Kinase 2 (CK2)	20 nM	
PKB/Akt phosphorylation (in mouse macrophages)	228 nM	[3]
MCF7 (Antiproliferative activity)	36.9 μ M	[4]

Signaling Pathways

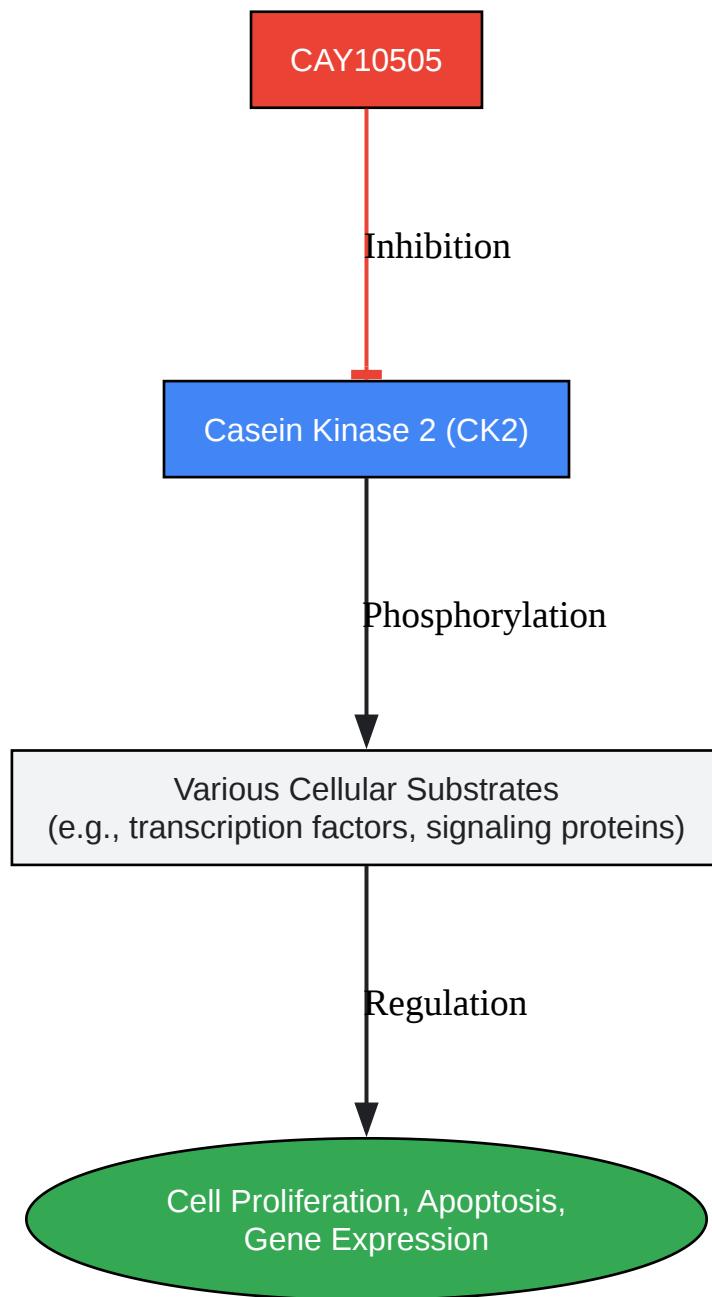
CAY10505 primarily exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. By inhibiting PI3K γ , **CAY10505** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of Akt, a key downstream effector.



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CAY10505 Inhibition of the PI3K/Akt/mTOR Pathway.

As **CAY10505** also inhibits Casein Kinase 2 (CK2), it is important to consider its potential effects on CK2-mediated signaling. CK2 is a pleiotropic kinase involved in various cellular processes, including cell proliferation, apoptosis, and gene expression. The inhibition of CK2 by **CAY10505** may contribute to its overall cellular effects.



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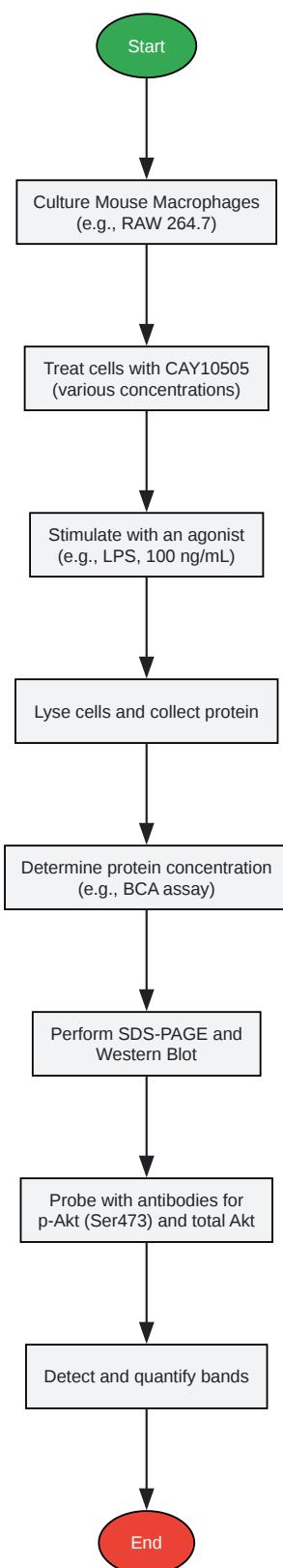
CAY10505 Inhibition of Casein Kinase 2 (CK2) Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **CAY10505**.

Inhibition of Akt Phosphorylation in Mouse Macrophages (Western Blot)

This protocol describes how to assess the inhibitory effect of **CAY10505** on the phosphorylation of Akt in mouse macrophages.



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Workflow for Akt Phosphorylation Western Blot.

Materials:

- Mouse macrophage cell line (e.g., RAW 264.7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **CAY10505** (stock solution in DMSO)
- Lipopolysaccharide (LPS) or other relevant agonist
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

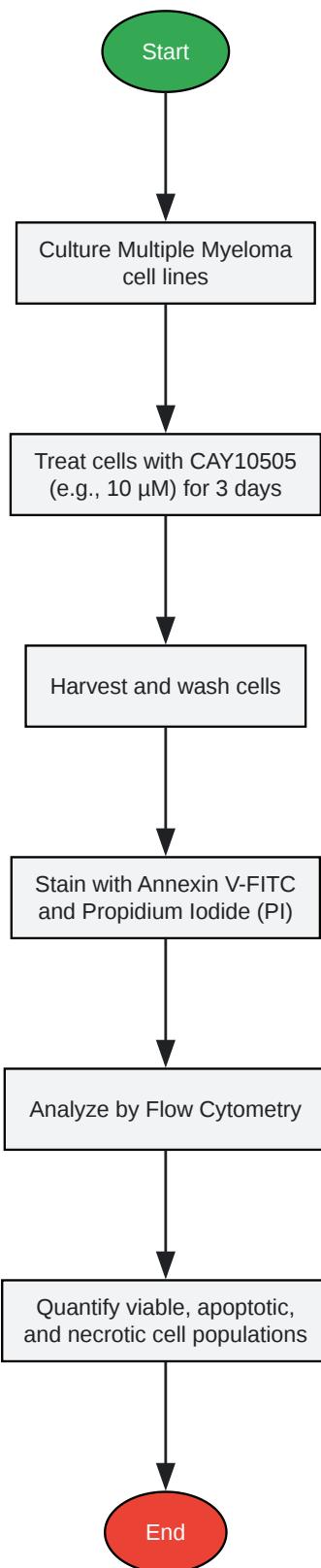
Procedure:

- Cell Culture: Plate mouse macrophages in 6-well plates at a density of 1×10^6 cells/well and allow them to adhere overnight.
- Inhibitor Treatment: Pre-treat the cells with varying concentrations of **CAY10505** (e.g., 0, 10, 50, 100, 250, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).
- Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to induce Akt phosphorylation.

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 μ L of lysis buffer per well. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and add the chemiluminescent substrate.
- Detection: Image the blot using a suitable imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

Survival Analysis of Multiple Myeloma Cells (Flow Cytometry)

This protocol details the use of flow cytometry to assess the effect of **CAY10505** on the survival of multiple myeloma (MM) cell lines.[\[4\]](#)



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Workflow for Multiple Myeloma Cell Survival Assay.

Materials:

- Multiple myeloma cell lines (e.g., MM.1S, U266)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **CAY10505** (stock solution in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

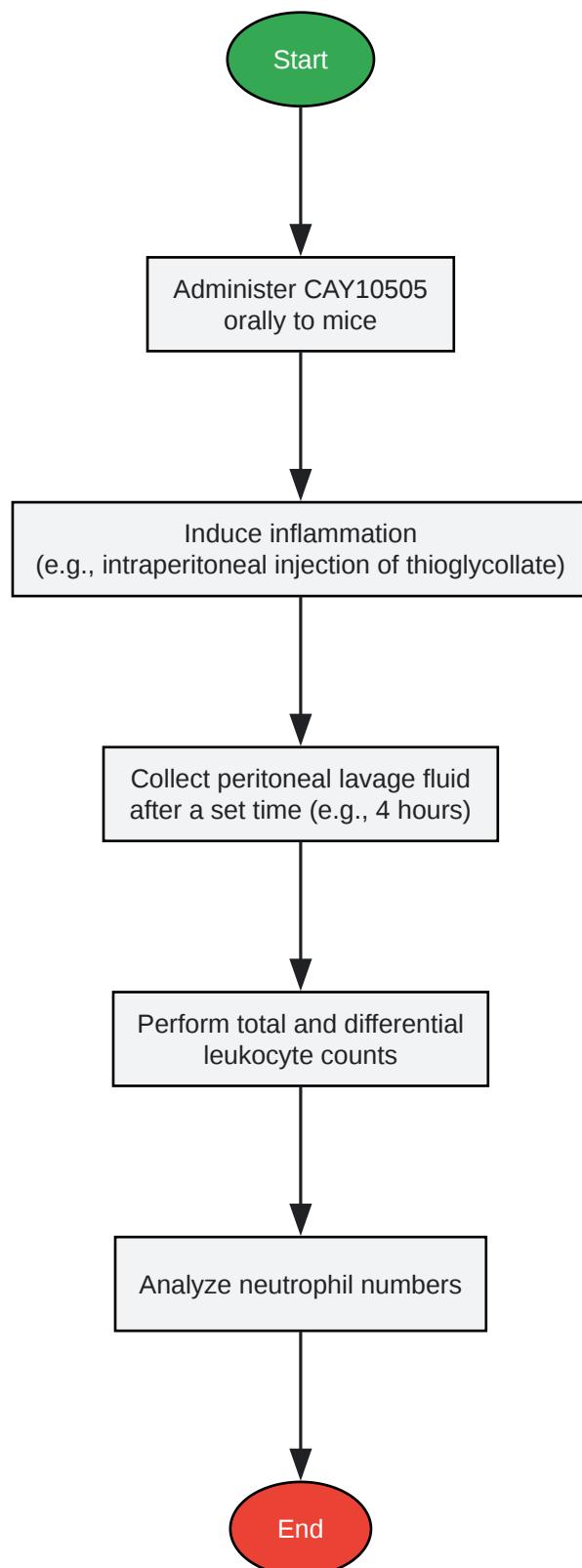
Procedure:

- Cell Culture: Seed MM cells in 24-well plates at a density of 2×10^5 cells/well.
- Inhibitor Treatment: Treat the cells with **CAY10505** (e.g., a final concentration of 10 μ M) or vehicle control (DMSO) for 72 hours (3 days).
- Cell Harvesting: After the incubation period, harvest the cells by centrifugation.
- Staining:
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining.
- Data Analysis: Quantify the percentage of cells in each quadrant:

- Annexin V- / PI- (viable cells)
- Annexin V+ / PI- (early apoptotic cells)
- Annexin V+ / PI+ (late apoptotic/necrotic cells)
- Annexin V- / PI+ (necrotic cells)

In Vivo Neutrophil Recruitment Assay in Mice

This protocol outlines a method to evaluate the effect of orally administered **CAY10505** on neutrophil recruitment in a mouse model of inflammation.



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